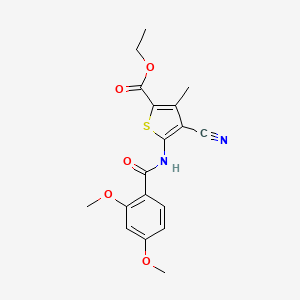

![molecular formula C19H21N3O6S B2519815 1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea CAS No. 1023483-63-7](/img/structure/B2519815.png)

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea is a ureido-substituted benzenesulfonamide. This class of compounds has been extensively studied due to their potent inhibition of human carbonic anhydrases (hCAs), which are enzymes involved in various physiological processes and implicated in diseases such as cancer. The ureido linkage and benzenesulfonamide moiety are key structural features that contribute to the inhibitory activity of these compounds against hCAs .

Synthesis Analysis

The synthesis of ureido-substituted benzenesulfonamides typically involves the reaction of isocyanates with amines or the stepwise nucleophilic substitution of halogenated triazines with various nucleophiles . For example, compound synthesis may start with 4-isocyanato-benzenesulfonamide reacting with a halogenated triazine, followed by derivatization with different nucleophiles such as morpholine or piperidine . The synthesis process is crucial for obtaining compounds with high purity and yield, which are essential for biological evaluation.

Molecular Structure Analysis

The molecular structure of ureido-substituted benzenesulfonamides is characterized by the presence of a urea linkage connecting the benzenesulfonamide group with various substituents that can modulate the compound's affinity and selectivity towards different hCA isoforms . Single-crystal X-ray diffraction studies have been used to confirm the structure of these compounds in the crystalline state, providing insights into their conformation and potential interactions with the enzyme's active site .

Chemical Reactions Analysis

The chemical reactivity of ureido-substituted benzenesulfonamides is influenced by the presence of functional groups capable of forming hydrogen bonds and other non-covalent interactions. These interactions are critical for the binding of the inhibitors to the hCA enzyme. The substituent effect on complexation has been studied using NMR spectroscopy and quantum chemical calculations, revealing the importance of intramolecular hydrogen bonding in the formation of complexes with biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of ureido-substituted benzenesulfonamides, such as solubility, stability, and hydrogen bonding capacity, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the substituents attached to the urea moiety and the overall molecular structure. The tautomeric transitions and energy barriers of different forms have been calculated to understand the stability and reactivity of these compounds .

科学的研究の応用

Protein Stability and Urea Interaction

Proteins, being marginally stable in aqueous solutions, are significantly influenced by small organic molecules called cosolvents. Urea, specifically, is a widely recognized denaturant in protein folding studies, where it has been shown to interact favorably with peptide backbones and amino acid side chains, thus denaturing proteins through a direct mechanism. This understanding of urea's action on protein stability has been enhanced through both experimental and computational studies, offering insights into its potential application in protein-related research and biotechnology (Canchi & Garcia, 2013).

Urea Biosensors for Health Monitoring

Advancements in biosensors for detecting urea concentrations highlight its application in monitoring health conditions, including renal failure and various metabolic disorders. Urea biosensors, utilizing enzyme urease as a bioreceptor element, have been developed using innovative materials for enzyme immobilization, demonstrating the necessity of urea detection in both clinical and environmental settings. This technology's evolution underscores urea's role in biomedical engineering and diagnostics, offering a comprehensive overview of sensing parameters and potential clinical applications (Botewad et al., 2021).

Organic Carbonates Synthesis

Organic carbonates, utilized in various industrial applications, can be synthesized through the alcoholysis of urea, presenting a green and efficient method for producing key compounds like dimethyl carbonate (DMC) and diethyl carbonate (DEC). This approach, emphasizing the use of urea for generating organic carbonates, aligns with sustainability goals by leveraging urea's properties for the synthesis of environmentally benign compounds. The method stands out for its favorable thermodynamics and the possibility of recycling ammonia, highlighting urea's versatility in chemical manufacturing and environmental conservation (Shukla & Srivastava, 2017).

Urease Inhibitors in Medicine

Urease, an enzyme crucial for hydrolyzing urea, plays a significant role in infections caused by Helicobacter pylori and other pathogens. Research on urease inhibitors has unveiled potential medical applications, suggesting that targeting urease with specific inhibitors could provide therapeutic benefits against gastric and urinary tract infections. This area of study opens up new avenues for the development of drugs based on urea derivatives, emphasizing the compound's significance in pharmaceutical research and therapy (Kosikowska & Berlicki, 2011).

Urea Utilization in Ruminants

In agricultural science, urea serves as a non-protein nitrogen source in ruminant diets, enhancing feed efficiency and protein synthesis by rumen microbes. This application of urea in animal nutrition underlines its importance in sustainable farming practices, where it contributes to improved livestock production efficiency and nutrient recycling. The ongoing research in this field aims to optimize urea utilization in ruminant feeding, supporting the agricultural industry's sustainability goals (Jin et al., 2018).

特性

IUPAC Name |

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O6S/c1-19(2)11-13-7-6-10-15(17(13)28-19)27-12-16(23)20-21-18(24)22-29(25,26)14-8-4-3-5-9-14/h3-10H,11-12H2,1-2H3,(H,20,23)(H2,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOWIIVXHSOMNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC(=O)NS(=O)(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(benzenesulfonyl)-3-[[2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetyl]amino]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-fluorophenoxy)-N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2519732.png)

![6-amino-2-[(4-fluorobenzyl)sulfanyl]pyrimidin-4(3H)-one](/img/structure/B2519733.png)

![2-(4-(Ethylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2519736.png)

![2-{[1-(2-Phenoxybenzoyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2519737.png)

![2-[(2-Fluorophenyl)methyl]-6-(3,4,5-trimethoxyphenyl)pyridazin-3-one](/img/structure/B2519738.png)

![N-benzyl-2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2519741.png)

![[4-(1H-indol-4-yl)piperazin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2519747.png)

![2-(cyclopentylthio)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)acetamide](/img/structure/B2519750.png)

![2-{[2-(benzylsulfanyl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2519752.png)

![3-(4-ethoxyphenyl)-6-[(E)-2-(2-thienyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2519753.png)